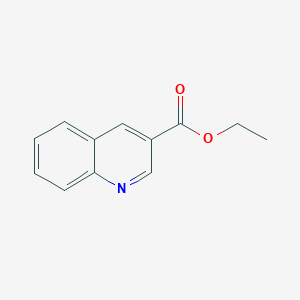
(3S)-Hydrangenol 8-O-glucoside pentaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-Hydrangenol 8-O-glucoside pentaacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of hydrangenol, a natural product found in certain plants, and is modified with glucoside and acetate groups to enhance its stability and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Hydrangenol 8-O-glucoside pentaacetate typically involves multiple steps, starting with the extraction of hydrangenol from natural sources. The hydrangenol is then subjected to glycosylation to attach the glucoside moiety. This step often requires the use of glycosyl donors and catalysts under controlled conditions to ensure the selective formation of the desired glycoside bond.
Following glycosylation, the compound undergoes acetylation to introduce the acetate groups. This process involves the reaction of the glucoside derivative with acetic anhydride in the presence of a base, such as pyridine, to facilitate the acetylation reaction. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction and purification techniques. Advanced methods such as column chromatography and crystallization are employed to isolate and purify the compound. The industrial process is designed to be efficient and cost-effective, ensuring the consistent production of high-quality material.
化学反応の分析
Types of Reactions
(3S)-Hydrangenol 8-O-glucoside pentaacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties and reactivity.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents to prevent unwanted side reactions.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups, with reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or partially reduced compounds. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
(3S)-Hydrangenol 8-O-glucoside pentaacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation and acetylation reactions.
Biology: The compound’s biological activity is of interest, particularly its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular processes.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3S)-Hydrangenol 8-O-glucoside pentaacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. These interactions can lead to changes in cellular processes, such as inflammation, oxidative stress, and cell signaling pathways.
類似化合物との比較
Similar Compounds
Hydrangenol: The parent compound from which (3S)-Hydrangenol 8-O-glucoside pentaacetate is derived.
Hydrangenol glucoside: A similar compound with a glucoside moiety but without the acetate groups.
Hydrangenol acetate: A derivative with acetate groups but lacking the glucoside moiety.
Uniqueness
This compound is unique due to the presence of both glucoside and acetate groups, which enhance its stability and functionality
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3S)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25+,27+,28-,29+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCERHUOKLBBK-JFSLVGESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














